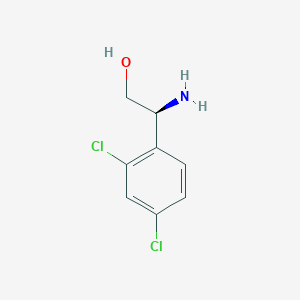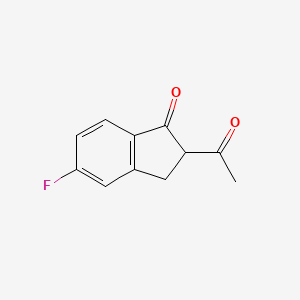
2-Acetyl-5-fluoroindan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-5-fluoroindan-1-one is a chemical compound with the molecular formula C11H9FO2 It is a derivative of indanone, featuring an acetyl group at the second position and a fluorine atom at the fifth position on the indanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-fluoroindan-1-one typically involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to form 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate is then subjected to reduction and cyclization reactions to yield the target compound. The reduction can be carried out using iron powder or palladium/carbon as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. The use of readily available raw materials and mild reaction conditions makes this process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-5-fluoroindan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Acetyl-5-fluoroindan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 2-Acetyl-5-fluoroindan-1-one involves its interaction with specific molecular targets. The acetyl and fluorine groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylindan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoroindan-1-one: Lacks the acetyl group, which can influence its chemical properties and applications.
Uniqueness
2-Acetyl-5-fluoroindan-1-one is unique due to the presence of both the acetyl and fluorine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H9FO2 |
|---|---|
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
2-acetyl-5-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H9FO2/c1-6(13)10-5-7-4-8(12)2-3-9(7)11(10)14/h2-4,10H,5H2,1H3 |
Clave InChI |
TWCSSGURYJHAKK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC2=C(C1=O)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075917.png)
![2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
![(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13075933.png)
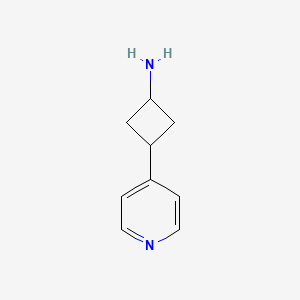
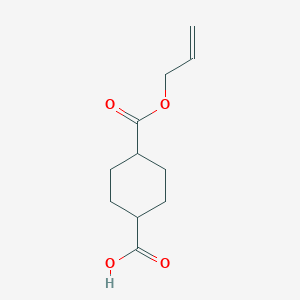

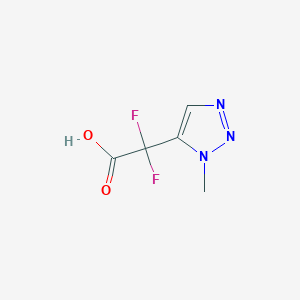

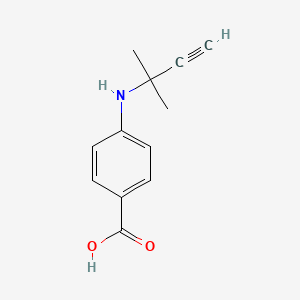

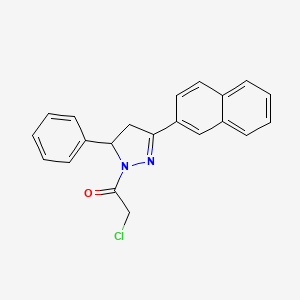
![4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13075976.png)
